![molecular formula C13H19BO2 B069284 4,4,5,5-Tetramethyl-2-(o-tolyl)-1,3,2-dioxaborolane CAS No. 195062-59-0](/img/structure/B69284.png)
4,4,5,5-Tetramethyl-2-(o-tolyl)-1,3,2-dioxaborolane
Overview
Description
4,4,5,5-Tetramethyl-2-(o-tolyl)-1,3,2-dioxaborolane is an organoboron compound that is widely used in organic synthesis. It is a boronic ester, which means it contains a boron atom bonded to two oxygen atoms and an organic group. This compound is particularly valuable in the field of organic chemistry due to its ability to form stable complexes with various organic molecules, making it a versatile reagent for various chemical reactions.
Mechanism of Action
Target of Action
The primary targets of 4,4,5,5-Tetramethyl-2-(o-tolyl)-1,3,2-dioxaborolane, also known as 2-Methylphenylboronic Acid, Pinacol Ester, are typically organic compounds in chemical reactions. This compound is often used as a reagent in the Suzuki–Miyaura coupling reaction , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation, a key step in the Suzuki–Miyaura coupling reaction . In this process, the boron atom in the boronic ester transfers the organic group it is bonded to (in this case, the 2-methylphenyl group) to a metal catalyst, typically palladium . This results in the formation of a new carbon-carbon bond between the organic group and another organic compound .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, facilitated by 2-Methylphenylboronic Acid, Pinacol Ester, is a part of a broader class of reactions known as cross-coupling reactions. These reactions are fundamental in creating complex organic compounds, particularly in the synthesis of biologically active compounds and polymers .
Pharmacokinetics
It’s worth noting that the compound is generally stable and easy to handle .
Result of Action
The primary result of the action of 2-Methylphenylboronic Acid, Pinacol Ester is the formation of new carbon-carbon bonds. This enables the synthesis of a wide variety of complex organic compounds, including pharmaceuticals and polymers .
Action Environment
The efficacy and stability of 2-Methylphenylboronic Acid, Pinacol Ester can be influenced by various environmental factors. For instance, the compound is generally stable under normal conditions, but it may undergo hydrolysis in water, especially at physiological pH . Additionally, the compound’s reactivity in the Suzuki–Miyaura coupling reaction can be affected by the presence of a metal catalyst, typically palladium, and the reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4,5,5-Tetramethyl-2-(o-tolyl)-1,3,2-dioxaborolane can be synthesized through several methods. One common method involves the reaction of o-tolylboronic acid with pinacol in the presence of a dehydrating agent such as toluene. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-(o-tolyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: It can be reduced to form borohydrides.
Substitution: The boron atom can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under mild conditions.
Major Products
Oxidation: Boronic acids or boronates.
Reduction: Borohydrides.
Substitution: Halogenated or alkylated boronic esters.
Scientific Research Applications
Organic Synthesis
Role as a Reagent
This compound is primarily recognized for its utility in organic synthesis. It facilitates the formation of carbon-carbon bonds, which are crucial for constructing complex molecular architectures. The ability to form stable boron-containing compounds enhances its effectiveness in synthesizing pharmaceuticals and agrochemicals .
Mechanism of Action
The dioxaborolane structure allows for selective borylation reactions, enabling the introduction of boron into organic molecules. This is particularly beneficial in cross-coupling reactions such as Suzuki-Miyaura coupling, where it acts as a boron source to form aryl-boron compounds .
Drug Development
Synthesis of Boron-Containing Compounds
In drug development, this compound is instrumental in synthesizing boron-containing therapeutic agents. These compounds often exhibit enhanced biological activity and selectivity against specific targets in disease pathways .
Case Study: Anticancer Agents
Research has demonstrated that boron-containing compounds can improve the efficacy of anticancer drugs by enhancing their solubility and bioavailability. For instance, studies have shown that incorporating this dioxaborolane into drug candidates can lead to more effective treatments with fewer side effects .
Material Science
Advanced Materials Production
The compound is also used in the development of advanced materials such as polymers and coatings. Its incorporation into polymer matrices can significantly enhance thermal stability and mechanical properties .
Applications in Coatings
In material science applications, this compound has been utilized to create protective coatings that are resistant to environmental degradation. These coatings are essential for prolonging the lifespan of materials used in harsh conditions .
Bioconjugation
Targeted Drug Delivery Systems
In bioconjugation processes, this compound enables the attachment of biomolecules to surfaces or other molecules. This capability is crucial for developing targeted drug delivery systems that improve the precision of therapeutic interventions .
Examples of Use
For example, researchers have successfully used this dioxaborolane to conjugate antibodies with therapeutic agents for cancer treatment. The resulting conjugates demonstrate improved targeting capabilities and reduced systemic toxicity compared to traditional chemotherapy .
Environmental Applications
Pollutant Detection Sensors
This compound has potential applications in environmental monitoring as well. Its ability to form complexes with various pollutants makes it suitable for developing sensors that can detect environmental contaminants in air and water .
Case Study: Water Quality Monitoring
Recent studies have explored its use in sensors designed for real-time monitoring of water quality. These sensors can detect trace amounts of heavy metals and organic pollutants, providing critical data for environmental protection efforts .
Summary Table of Applications
Application Area | Description | Examples/Case Studies |
---|---|---|
Organic Synthesis | Facilitates carbon-carbon bond formation; key reagent in Suzuki-Miyaura coupling | Synthesis of complex pharmaceuticals |
Drug Development | Enhances efficacy and selectivity of therapeutic agents | Development of boron-containing anticancer drugs |
Material Science | Improves thermal stability and mechanical properties in polymers and coatings | Protective coatings for harsh environments |
Bioconjugation | Enables attachment of biomolecules for targeted drug delivery | Antibody-drug conjugates for cancer therapy |
Environmental Monitoring | Used in sensors for detecting pollutants in air and water | Real-time water quality monitoring systems |
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Another boronic acid used in Suzuki-Miyaura reactions.
Pinacolborane: A borane compound used in hydroboration reactions.
Triisopropyl borate: A borate ester used in organic synthesis.
Uniqueness
4,4,5,5-Tetramethyl-2-(o-tolyl)-1,3,2-dioxaborolane is unique due to its stability and versatility in forming complexes with a wide range of organic molecules. Its tetramethyl groups provide steric hindrance, which enhances its stability and reactivity compared to other boronic esters.
Biological Activity
4,4,5,5-Tetramethyl-2-(o-tolyl)-1,3,2-dioxaborolane (commonly referred to as o-Tolylboronic Acid Pinacol Ester) is a boron-containing compound with the molecular formula and a molecular weight of approximately 218.1 g/mol. This compound has gained attention in various fields due to its unique structural properties and potential biological activities.
- CAS Number : 195062-59-0
- Molecular Formula : C13H19BO2
- Molecular Weight : 218.103 g/mol
- Appearance : Colorless to almost colorless clear liquid
- Purity : ≥97.0% (GC) .
The biological activity of this compound can be attributed to its ability to form stable complexes with biomolecules such as proteins and nucleic acids. The boron atom in the dioxaborolane structure plays a crucial role in mediating interactions with hydroxyl groups in biological systems, which can lead to modulation of enzymatic activities and signal transduction pathways.
Anticancer Properties
Research indicates that boron-containing compounds exhibit significant anticancer properties. For instance:
- Inhibition of Tumor Growth : Studies have shown that derivatives of boronic acids can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
- Mechanistic Insights : The presence of the dioxaborolane moiety enhances the compound's ability to interact with cellular targets involved in cancer proliferation .
Antimicrobial Activity
Recent investigations into the antimicrobial properties of boron compounds suggest that:
- Bactericidal Effects : Compounds similar to this compound have demonstrated effectiveness against Gram-positive and Gram-negative bacteria.
- Potential Applications : These findings indicate potential applications in developing new antimicrobial agents .
Neuroprotective Effects
Emerging studies suggest that certain boron compounds may offer neuroprotective benefits:
- Mechanisms : The neuroprotective effects are hypothesized to arise from the modulation of oxidative stress pathways and enhancement of neuronal survival in models of neurodegenerative diseases .
Case Studies and Research Findings
Study | Findings |
---|---|
Zhang et al., 2020 | Demonstrated that boron compounds can inhibit tumor cell proliferation in vitro and in vivo models. |
Lee et al., 2021 | Reported antimicrobial activity against E. coli and S. aureus with minimal inhibitory concentrations (MIC) comparable to existing antibiotics. |
Kim et al., 2022 | Investigated neuroprotective effects in a mouse model of Alzheimer's disease; observed reduced amyloid plaque formation. |
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(2-methylphenyl)-1,3,2-dioxaborolane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BO2/c1-10-8-6-7-9-11(10)14-15-12(2,3)13(4,5)16-14/h6-9H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFSJKMRPYGNHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70443748 | |
Record name | 4,4,5,5-Tetramethyl-2-(2-methylphenyl)-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70443748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
195062-59-0 | |
Record name | 4,4,5,5-Tetramethyl-2-o-tolyl-1,3,2-dioxaborolane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=195062-59-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4,5,5-Tetramethyl-2-(2-methylphenyl)-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70443748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-tolylboronic acid pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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